Plecanatide acetate is a synthetic peptide compound primarily used as a medication for treating chronic idiopathic constipation and irritable bowel syndrome with constipation in adults. It is classified as a guanylate cyclase-C receptor agonist, which mimics the action of uroguanylin, a naturally occurring peptide that regulates intestinal fluid secretion and motility. The compound is marketed under the brand name Trulance and was approved by the United States Food and Drug Administration in January 2017 .
Plecanatide acetate is derived from the natural peptide uroguanylin, which is involved in gastrointestinal regulation. Its classification falls under several categories:
The synthesis of plecanatide acetate involves solid-phase peptide synthesis techniques. Key methods include:
The molecular structure of plecanatide acetate is characterized by its complex polypeptide chain. Key structural data include:
The structure allows it to effectively bind to guanylate cyclase-C receptors, initiating its pharmacological action.
Plecanatide acetate undergoes various chemical reactions during its synthesis and when interacting with biological systems:
The interaction with the receptor leads to downstream signaling pathways that enhance intestinal motility and fluid secretion, demonstrating its therapeutic efficacy in treating constipation-related disorders.
Plecanatide acetate functions primarily through its action as a guanylate cyclase-C receptor agonist:
Plecanatide acetate exhibits several notable physical and chemical properties:
These properties are critical for ensuring proper formulation and delivery in clinical settings.
Plecanatide acetate has significant applications in medicine:
CAS No.: 158182-18-4
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: